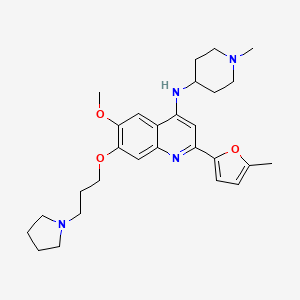![molecular formula C25H31N3O4 B606796 N-[(4-methoxy-6-methyl-2-oxo-1H-pyridin-3-yl)methyl]-2-methyl-1-[(1R)-1-(oxan-4-yl)ethyl]indole-3-carboxamide CAS No. 1802175-06-9](/img/structure/B606796.png)
N-[(4-methoxy-6-methyl-2-oxo-1H-pyridin-3-yl)methyl]-2-methyl-1-[(1R)-1-(oxan-4-yl)ethyl]indole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-[(4-methoxy-6-methyl-2-oxo-1H-pyridin-3-yl)methyl]-2-methyl-1-[(1R)-1-(oxan-4-yl)ethyl]indole-3-carboxamide” is a potent and selective inhibitor of Histone Methyltransferase EZH2 . It has been shown to have robust antitumor effects .
Molecular Structure Analysis
The molecular structure of this compound has been studied and a co-crystal structure of the inhibitor series bound to the human PRC2 complex has been disclosed . This provides valuable information about the interaction of the compound with its target.Applications De Recherche Scientifique
CPI-360 as an EZH2 Inhibitor
CPI-360 is a selective EZH2 inhibitor with IC 50 values of 0.5 and 2.5 nM for wild-type EZH2 and Y641N mutant EZH2, respectively . It decreases cellular levels of H3K27me3 and H3K27me2 (EC 50 s = 56 and 65 nM, respectively), triggering cell cycle arrest and ultimately resulting in apoptosis .
CPI-360 in Cancer Research
CPI-360 has been used in cancer research, particularly in the study of non-Hodgkin’s lymphoma (NHL). It has been shown to trigger cell cycle arrest and ultimately result in apoptosis in a large panel of NHL cell lines .
CPI-360 in Multiple Myeloma Treatment
Multiple Myeloma has been identified as a potential clinical application for EZH2 inhibitors such as CPI-360 . Treatment with CPI-360 causes apoptosis in multiple myeloma and plasmacytoma cell models and causes tumor growth inhibition in myeloma xenograft models at well-tolerated doses .
CPI-360 in Combination Therapies
Studies have shown that CPI-360 can be used in combination with standard of care (SOC) agents across a panel of multiple myeloma cell lines, showing synergistic responses both in vitro and in vivo .
CPI-360 in Epigenetics Research
CPI-360 plays a significant role in epigenetics research due to its ability to inhibit EZH2, a histone lysine methyltransferase. This inhibition affects the methylation of lysine 27 on histone 3 (H3K27), which is intimately linked with transcriptional repression .
CPI-360 in Cell Cycle Studies
The ability of CPI-360 to trigger cell cycle arrest makes it a valuable tool in studying the cell cycle, particularly in the context of cancer research .
Mécanisme D'action
Target of Action
CPI-360, also known as ®-N-((4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1-(1-(tetrahydro-2H-pyran-4-yl)ethyl)-1H-indole-3-carboxamide, is a potent and selective inhibitor of the enzyme EZH2 . EZH2, or Enhancer of Zeste Homolog 2, is a histone-lysine N-methyltransferase enzyme , which plays a crucial role in gene regulation.
Mode of Action
CPI-360 acts as a SAM (S-adenosyl methionine) competitive inhibitor . It binds to the EZH2 enzyme, inhibiting its activity and preventing it from adding methyl groups to histone proteins . This inhibition is selective for EZH2 over EZH1 and several other methyltransferases .
Biochemical Pathways
The primary biochemical pathway affected by CPI-360 is the histone methylation pathway . By inhibiting EZH2, CPI-360 reduces the levels of H3K27me3 and H3K27me2, two forms of histone methylation . This alteration in histone methylation can lead to changes in gene expression, affecting various cellular processes.
Result of Action
CPI-360’s inhibition of EZH2 leads to a decrease in global levels of H3K27me3 and H3K27me2 . This can trigger cell cycle arrest and ultimately result in apoptosis in certain cell types . For instance, in KARPAS-422 cells, a type of non-Hodgkin’s lymphoma cell line, CPI-360 has been shown to reduce cell viability .
Propriétés
IUPAC Name |
N-[(4-methoxy-6-methyl-2-oxo-1H-pyridin-3-yl)methyl]-2-methyl-1-[(1R)-1-(oxan-4-yl)ethyl]indole-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N3O4/c1-15-13-22(31-4)20(24(29)27-15)14-26-25(30)23-17(3)28(21-8-6-5-7-19(21)23)16(2)18-9-11-32-12-10-18/h5-8,13,16,18H,9-12,14H2,1-4H3,(H,26,30)(H,27,29)/t16-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFPSFENQCNMITC-MRXNPFEDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)CNC(=O)C2=C(N(C3=CC=CC=C32)C(C)C4CCOCC4)C)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=O)N1)CNC(=O)C2=C(N(C3=CC=CC=C32)[C@H](C)C4CCOCC4)C)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: What is the mechanism of action of CPI-360 in the context of multiple myeloma?
A1: CPI-360 (N-[(4-methoxy-6-methyl-2-oxo-1H-pyridin-3-yl)methyl]-2-methyl-1-[(1R)-1-(oxan-4-yl)ethyl]indole-3-carboxamide) is a potent and selective inhibitor of the histone lysine methyltransferase EZH2. [] In multiple myeloma, EZH2 is often dysregulated, leading to increased methylation of lysine 27 on histone 3 (H3K27). This epigenetic modification is associated with transcriptional repression and plays a role in tumor development and progression. By inhibiting EZH2, CPI-360 blocks H3K27 methylation, leading to the reactivation of silenced tumor suppressor genes and induction of apoptosis in myeloma cells. []
Q2: The research paper mentions that CPI-360 exhibits synergistic effects with standard-of-care agents. Can you elaborate on this finding?
A2: Preclinical studies have demonstrated that CPI-360 enhances the anti-myeloma activity of several standard-of-care agents, including proteasome inhibitors and immunomodulatory drugs. [] This synergistic effect has been observed both in vitro using myeloma cell lines and in vivo using xenograft mouse models. [] The exact mechanisms underlying these synergistic interactions are still under investigation but may involve modulation of multiple signaling pathways involved in myeloma cell survival and proliferation.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(1S)-1-(Aminocarbonyl)-4-[(2-chloro-1-iminoethyl)amino]butyl]-benzamide hydrochloride](/img/structure/B606714.png)
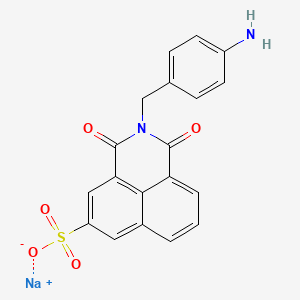
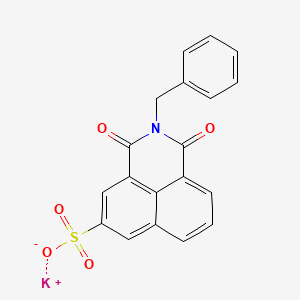
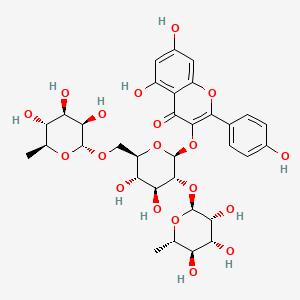
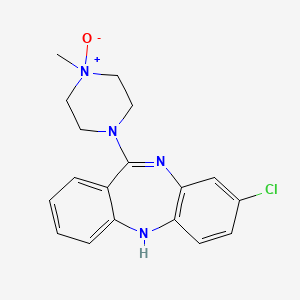
![(5Z)-5-[(4-Fluoro-2-hydroxyphenyl)methylene]-2-(tetrahydro-1-(2H)-pyridazinyl)-4(5H)-thiazolone](/img/structure/B606729.png)

![8-{[4-(furan-2-ylcarbonyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(3-methylbutyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B606733.png)
